2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
Description
Properties
IUPAC Name |
1-(3-phenoxypropyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-7-18(8-3-1)24-14-6-12-22-13-10-17-15-23(16-19(17)22)20-9-4-5-11-21-20/h1-5,7-9,11,17,19H,6,10,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYXCSCIQWYJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Condensation of Acetamides and Amines
A scalable route to pyrrolo[3,4-b]pyridin-5-ones involves condensing N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines in a one-pot procedure. For example, heating acetamide 2a (1.0 mmol) with benzylamine (3a , 1.2 mmol) in acetic acid/HCl at 90°C for 6 hours yields 6-benzyl-2-methyl-7-phenyl-6,7-dihydropyrrolo[3,4-b]pyridine-4,5-dione (1a ) in 85% yield. This method avoids isolating unstable enaminone intermediates, streamlining the synthesis (Table 1).
Table 1: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
| Substrate (Acetamide) | Amine | Product | Yield (%) |
|---|---|---|---|
| 2a (R = Ph) | 3a (BnNH2) | 1a | 85 |
| 2b (R = 4-MeOPh) | 3b (CyclohexylNH2) | 1b | 78 |
Intramolecular [3 + 2] Dipolar Cycloaddition
Enantiopure octahydropyrrolo[3,4-b]pyrroles are accessible via stereospecific cycloadditions of azomethine ylides derived from chiral perhydro-1,3-benzoxazines. For instance, reacting N-benzylglycine with 3-allyl-2-formyl perhydro-1,3-benzoxazine in toluene at 110°C for 12 hours generates the bicyclic core in 92% yield and >99% enantiomeric excess (ee). This method ensures precise stereochemical control, critical for bioactive derivatives.
Functionalization of the Pyrrolopyrrole Core
Alkylation with 3-Phenoxypropyl Groups
Introducing the 3-phenoxypropyl side chain typically employs nucleophilic substitution. Treating octahydropyrrolo[3,4-b]pyrrole (1.0 mmol) with 1-bromo-3-phenoxypropane (1.2 mmol) in acetone under reflux with K2CO3 (2.0 mmol) affords the N-alkylated product in 77% yield. Polar aprotic solvents like DMF enhance reactivity for sterically hindered amines.
Table 2: Alkylation Conditions for Side-Chain Introduction
| Amine | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Octahydropyrrolopyrrole | 1-Bromo-3-phenoxypropane | K2CO3 | Acetone | 77 |
Pyridine Ring Installation
Coupling the pyrrolopyrrole core with pyridine derivatives is achieved via Suzuki-Miyaura cross-coupling. Using tert-butyl octahydropyrrolo[3,2-c]pyridine-1-carboxylate (0.265 mmol), 2-bromopyridine (0.795 mmol), Pd(OAc)2 (5 mol%), and Cs2CO3 in dioxane at 90°C under N2 yields the bipyridyl adduct in 63% yield. Microwave-assisted conditions reduce reaction times to <1 hour.
Catalytic Hydrogenation and Deprotection
Debocylation and Hydrogenolysis
Removing tert-butyloxycarbonyl (Boc) groups requires acidic conditions (e.g., HCl in dioxane). For N-benzyl intermediates, hydrogenolysis over 5% Pd/C in methanol at 20°C for 10 hours cleaves the benzyl group quantitatively.
Table 3: Hydrogenation Conditions for Deprotection
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Benzyl-pyrrolopyrrole | 5% Pd/C | MeOH | 10 | 99 |
Stereochemical Considerations and Resolution
Chiral Auxiliary Approaches
The use of chiral benzoxazines in dipolar cycloadditions ensures enantiopure products. For example, (S)-perhydro-1,3-benzoxazine directs the formation of the (3aR,6aS) configuration in the bicyclic core, confirmed by X-ray crystallography.
Optimization Challenges and Solutions
Chemical Reactions Analysis
2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Cyclization: Further cyclization reactions can modify the ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Notable applications include:
- Pain Management: Preliminary studies suggest that it may act on nociceptin receptors, which are involved in pain modulation. Such interactions could lead to the development of novel analgesics that provide effective pain relief with fewer side effects compared to traditional opioids .
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in leukemia cells and inhibit proliferation in breast cancer cells.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. A study summarized below presents its effectiveness:
| Pathogen | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Bacillus brevis | 20 | 5.0 |
| Escherichia coli | 15 | 10.0 |
| Staphylococcus aureus | 18 | 7.5 |
| Candida albicans | 22 | 6.0 |
These results highlight its potential as an antimicrobial agent, particularly effective against fungal infections.
Neuropharmacology
The compound's structure suggests potential neuroprotective properties, making it a candidate for further research into treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide insights into developing drugs for conditions such as Alzheimer's disease and Parkinson's disease .
Synthetic Routes
The synthesis of 2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves multi-step processes that include:
- Cyclization Reactions: Utilizing precursors like N-arylbromomaleimides and aminocrotonic acid esters.
- Functionalization: Introducing various functional groups to enhance biological activity and selectivity.
- Purification Techniques: Employing chromatography to isolate the desired product with high purity.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .
Case Study 1: Anticancer Effects
In a recent study assessing the anticancer properties of the compound, researchers evaluated its effects on multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (leukemia) | 9.7 | Induction of apoptosis |
| KB (carcinoma) | >10 | Cell cycle arrest |
| MCF-7 (breast cancer) | 12.5 | Inhibition of proliferation |
These findings suggest that while the compound shows promising effects against leukemia cells, its efficacy varies across different types of cancer.
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial activity against clinical isolates revealed:
- The compound exhibited potent activity against resistant strains of bacteria and fungi.
- It was particularly effective against Candida albicans, indicating its potential use in treating fungal infections resistant to conventional therapies.
These studies underscore the importance of further exploring this compound's applications in both medicinal and agricultural fields .
Mechanism of Action
The mechanism of action of 2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine and related compounds from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number | Purity |
|---|---|---|---|---|---|
| This compound (Target) | C₂₀H₂₇N₃O | 325.5 | 3-Phenoxypropyl, pyridine | Not provided | N/A |
| rac-(3aR,6aR)-5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole | C₁₃H₁₅FN₂O | 234.28 | 4-Fluorobenzoyl | 1807885-01-3 | 95% |
| N-[1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | C₁₄H₁₈ClN₃ | 263.77 | Pyrazole, hydroxylamine | 1909314-01-7 | 95% |
| 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride | C₁₃H₂₀ClN₃O₂ | 257.65 | Pyrazole, piperidine-carboxylic acid | 1431964-95-2 | 95% |
Key Observations :
Core Structure: The target compound and rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole share the octahydropyrrolo[3,4-b]pyrrole bicyclic framework. However, the substituents differ significantly: the target compound’s 3-phenoxypropyl-pyridine group introduces bulkier aromaticity compared to the 4-fluorobenzoyl group in the rac compound. This likely enhances lipid solubility and membrane permeability in the target compound .
Molecular Weight and Polarity: The target compound’s higher molecular weight (325.5 vs. 234.28) suggests reduced bioavailability compared to the rac analog.
Functional Group Comparison :
- Unlike the pyrazole- and piperidine-containing analogs (e.g., N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine), the target compound lacks heterocyclic nitrogen-rich groups. This may reduce its affinity for metal ion-binding receptors but improve metabolic stability due to fewer reactive sites .
Phenoxypropyl vs. Fluorobenzoyl: The 3-phenoxypropyl chain in the target compound provides a flexible linker that may facilitate interactions with hydrophobic pockets in proteins, whereas the 4-fluorobenzoyl group in the rac compound offers rigidity and electron-withdrawing effects, favoring π-π stacking interactions .
Research Findings and Implications
- The target compound’s pyridine moiety might enhance selectivity for dopaminergic receptors due to its structural resemblance to nicotine .
- Pyrazole/Piperidine Derivatives : Compounds like 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride are often explored as enzyme inhibitors (e.g., acetylcholinesterase). The absence of a carboxylic acid group in the target compound may limit such activity but could reduce off-target effects .
Biological Activity
The compound 2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H24N2O
- Molecular Weight: 296.41 g/mol
Antiviral Properties
Recent studies have indicated that derivatives of pyrrolo compounds exhibit antiviral activities. For instance, related compounds have been tested against viruses such as hepatitis A and herpes simplex virus type 1 (HSV-1) with varying degrees of effectiveness. The antiviral activity is typically assessed using plaque reduction assays to determine the efficacy in reducing viral load in infected cell cultures .
Antimicrobial Activity
Research has demonstrated that certain pyrrole derivatives possess significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular pathways that affect viral replication or bacterial growth. The exact mechanism remains an area of active research but typically involves binding to active sites on target proteins, thereby inhibiting their function.
Synthesis and Evaluation
A study focusing on the synthesis of octahydropyrrolo derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis often involves multi-step reactions that yield compounds with improved potency against viral infections .
Case Study: Antiviral Testing
In a controlled laboratory setting, a derivative of the compound was tested for its antiviral efficacy against HSV-1. The results indicated a significant reduction in viral plaque formation at specific concentrations, suggesting that structural features such as the phenoxypropyl group may enhance antiviral activity .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[1-(3-phenoxypropyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step reactions, including Suzuki-Miyaura cross-coupling to introduce aromatic groups. For example, Pd(PPh₃)₄ catalyzes the coupling of aryl boronic acids with the pyrrolo-pyrrole core under reflux (toluene/EtOH/H₂O, 90–105°C). Optimization includes adjusting temperature, base concentration (e.g., K₂CO₃), and inert atmosphere to enhance yields (e.g., from 67% to 81% in analogous syntheses). Post-coupling steps may require reductive amination or protecting group strategies .
Q. How is the structural characterization of this compound performed using spectroscopic and analytical methods?
- Methodological Answer : Use ¹H NMR to identify proton environments (e.g., δH 7.2–8.5 ppm for aromatic protons, δH 3.0–4.5 ppm for pyrrolidine protons). IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while melting point analysis (e.g., 268–287°C for similar compounds) assesses purity. Cross-reference experimental data with computational predictions (e.g., ACD/Labs software) to resolve ambiguities .
Q. What initial biological assays are suitable for evaluating the compound's activity?
- Methodological Answer : Screen for target engagement using enzyme inhibition assays (e.g., kinase or protease panels). For antimicrobial activity, adapt protocols from studies on analogous pyrrolo-pyridines, such as broth microdilution assays against Gram-positive/negative bacteria. Use cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the pyrrolo[3,4-b]pyrrole core?
- Methodological Answer : Systematically modify substituents at the 3-phenoxypropyl or pyridine positions. For example:
- Replace phenoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Introduce heteroaromatic rings (e.g., thiophene) via Suzuki coupling.
- Assess changes in bioactivity using dose-response curves and molecular docking to predict binding modes .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HSQC correlates carbon-proton pairs to assign quaternary carbons. Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by solvation or tautomerism. Repurify samples via recrystallization or column chromatography if impurities skew data .
Q. How can computational modeling be integrated to predict physicochemical or binding properties?
- Methodological Answer : Use DFT (e.g., Gaussian or ORCA software) to optimize geometry and calculate NMR/IR spectra. Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases). Validate models with experimental binding affinities (e.g., SPR or ITC) and refine force fields based on discrepancies .
Q. What methods confirm the stereochemistry of the octahydropyrrolo[3,4-b]pyrrole core?
- Methodological Answer : X-ray crystallography provides definitive proof. If crystals are unavailable, use NOESY NMR to detect spatial proximity between protons (e.g., H-2 and H-6). Chiral HPLC with polysaccharide columns can separate enantiomers, while optical rotation measurements verify chiral purity .
Q. How is the compound's stability evaluated under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH stability : Incubate in buffers (pH 3–10, per USP guidelines) and monitor degradation via HPLC .
- Thermal stability : Heat samples to 40–60°C and track changes in NMR/LC-MS profiles.
- Photostability : Expose to UV/visible light and assess isomerization or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
